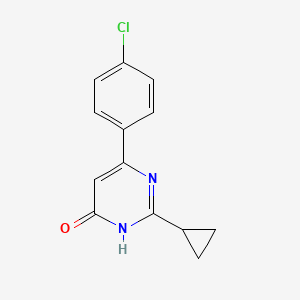

6-(4-Chlorophenyl)-2-cyclopropylpyrimidin-4-ol

描述

属性

IUPAC Name |

4-(4-chlorophenyl)-2-cyclopropyl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClN2O/c14-10-5-3-8(4-6-10)11-7-12(17)16-13(15-11)9-1-2-9/h3-7,9H,1-2H2,(H,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDSQQIHASLPDLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC(=CC(=O)N2)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthesis of β-Alkoxy p-chlorobenzyl Phosphonate (II)

- Starting materials: p-chlorobenzyl derivatives and phosphonate reagents.

- Reaction conditions: The phosphonate derivative is synthesized following literature methods (e.g., Justus Liebigs Annalen der Chemie, 1977; JOC, 1991).

- Typical solvents: Polar solvents such as dimethylformamide or tetrahydrofuran.

Horner-Wadsworth-Emmons Reaction

- Reactants: β-alkoxy p-chlorobenzyl phosphonate (II) and cyclopropyl methyl ketone.

- Base: Strong inorganic or organic bases such as sodium amide, sodium tert-butoxide, or potassium tert-butoxide.

- Solvent: Polar aprotic solvents like dimethylformamide, dimethyl sulfoxide, or tetrahydrofuran, optionally mixed with non-polar solvents such as toluene.

- Molar ratios: Phosphonate (II) : cyclopropyl methyl ketone : base = 1.0–1.5 : 1.0–1.5 : 1.5–4.0 (preferably 1.0–1.2 : 1.0–1.2 : 2.0–2.5).

- Temperature: 0°C to 40°C (preferably 10°C to 30°C).

- Reaction time: 2 to 8 hours.

Hydrolysis of Alkoxy Derivative (III) to 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone (I)

- Acidic hydrolysis using hydrochloric acid, sulfuric acid, or acetic acid.

- Solvent system: Water or water-organic solvent mixtures (methanol, ethanol, isopropanol, tetrahydrofuran).

- Temperature: 20°C to 40°C.

- Time: 3 to 10 hours.

Construction of the Pyrimidine Core

While the patents and literature focus more on the intermediate preparation, the formation of the pyrimidine ring involves condensation reactions between the prepared ketone intermediate and appropriate nitrogen-containing reagents (e.g., amidines or guanidines) under cyclization conditions.

Data Table: Reaction Conditions and Yields for Key Steps

| Step | Reagents/Conditions | Temperature (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|

| Preparation of β-alkoxy p-chlorobenzyl phosphonate (II) | Literature methods; polar solvents | Ambient | Variable | - | Refer to Justus Liebigs Annalen (1977), JOC (1991) |

| Horner-Wadsworth-Emmons Reaction | Phosphonate (II), cyclopropyl methyl ketone, base (NaNH2 or KOtBu), DMF/THF | 10–30 | 2–8 | Not specified | Molar ratio 1.0–1.2 : 1.0–1.2 : 2.0–2.5 |

| Hydrolysis of alkoxy derivative (III) | Acid (HCl preferred), water/organic solvent | 20–40 | 3–10 | Not specified | Acid choice affects rate and purity |

Additional Research Findings and Notes

- The choice of base and solvent critically influences the efficiency of the Horner-Wadsworth-Emmons reaction, impacting the yield and purity of the intermediate.

- Hydrolysis under mild acidic conditions prevents decomposition of sensitive functional groups.

- Alternative synthetic routes may involve coupling reactions and reductive amination steps to introduce amine substituents on the pyrimidine ring, as seen in related pyrimidine analogues synthesis.

- Enantiomeric purity and stereochemical control are important considerations in the preparation of intermediates related to 6-(4-chlorophenyl)-2-cyclopropylpyrimidin-4-ol, although specific chiral syntheses are more documented for related compounds.

化学反应分析

Types of Reactions

6-(4-Chlorophenyl)-2-cyclopropylpyrimidin-4-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the chlorine atom.

Major Products Formed

Oxidation: Formation of 6-(4-Chlorophenyl)-2-cyclopropylpyrimidin-4-one.

Reduction: Formation of 6-(4-Chlorophenyl)-2-cyclopropylpyrimidin-4-amine.

Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.

科学研究应用

6-(4-Chlorophenyl)-2-cyclopropylpyrimidin-4-ol has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the development of agrochemicals and other industrial products.

作用机制

The mechanism of action of 6-(4-Chlorophenyl)-2-cyclopropylpyrimidin-4-ol involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

相似化合物的比较

Comparison with Structurally Similar Compounds

Table 1: Substituent Impact on Activity

| Compound | Substituents (Position 6) | Activity vs. Diclofenac | Key Insight |

|---|---|---|---|

| 6-(4-Chlorophenyl)-2-cyclopropylpyrimidin-4-ol | 4-Chlorophenyl | Theoretical | Cyclopropyl may enhance metabolic stability |

| Compound 2g | 4-Chlorophenyl | Superior | Synergy with fluoro-methyl group |

| Compound 2b | 2-Bromophenyl | Equivalent | Halogen position critical |

| Compound 2d | Hydroxylphenyl | Inferior | Reduced lipophilicity |

Role of the Cyclopropyl Group

The cyclopropyl substituent at position 2 distinguishes this compound from analogs with methyl, phenyl, or methoxy groups. Cyclopropane’s rigid, planar structure may reduce steric hindrance while improving metabolic resistance to oxidation. For example:

- 6-(Chloromethyl)-2-phenylpyrimidin-4-ol () : The chloromethyl group at position 6 increases reactivity but may lead to instability, unlike the cyclopropyl group, which balances steric and electronic effects.

- Compound 2e (dimethoxyphenyl at position 6) : Moderate activity due to bulkier substituents disrupting receptor binding .

Trifluoromethyl and Heterocyclic Derivatives

Derivatives with trifluoromethyl (-CF₃) groups, such as those in (e.g., 2-Bromo-6-(4-chlorophenyl)-4-(trifluoromethyl)pyrimidine), exhibit heightened lipophilicity and bioavailability. However, the trifluoromethyl group may introduce toxicity concerns absent in the cyclopropyl analog.

Table 2: Structural and Pharmacokinetic Comparisons

*LogP values are estimated based on substituent contributions.

生物活性

6-(4-Chlorophenyl)-2-cyclopropylpyrimidin-4-ol is a pyrimidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound has been studied for its interactions with various biological targets, particularly in the context of anti-inflammatory and analgesic effects. This article synthesizes available research findings, including data tables and case studies, to provide a comprehensive overview of the biological activity of this compound.

The molecular formula of this compound is C13H12ClN3O, with a molecular weight of 251.71 g/mol. The compound features a chlorophenyl group and a cyclopropyl moiety, which are significant for its biological activity.

Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory properties of various pyrimidine derivatives, including this compound. The compound has been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response.

Table 1: Inhibitory Effects on COX Enzymes

The IC50 value indicates the concentration required to inhibit 50% of the enzyme activity. The results suggest that this compound exhibits comparable potency to established anti-inflammatory agents like celecoxib.

The mechanism by which this compound exerts its anti-inflammatory effects involves the inhibition of COX-1 and COX-2 enzymes, leading to decreased production of prostaglandins (PGE2). Docking studies have demonstrated that this compound interacts with key residues in the active site of COX enzymes, similar to other known inhibitors .

In Vivo Assessment

A study involving carrageenan-induced paw edema in rats was conducted to evaluate the anti-inflammatory efficacy of this compound. The results indicated a significant reduction in edema compared to control groups, demonstrating its potential as an effective anti-inflammatory agent.

Table 2: In Vivo Efficacy in Carrageenan-Induced Edema

This case study underscores the compound's therapeutic potential in managing inflammation.

Structure-Activity Relationship (SAR)

The structure-activity relationship analysis indicates that the presence of the chlorophenyl and cyclopropyl groups significantly enhances the biological activity of the pyrimidine core. Variations in these substituents can lead to different levels of COX inhibition and anti-inflammatory effects .

常见问题

Basic Research Questions

Q. What are the common synthetic routes for 6-(4-Chlorophenyl)-2-cyclopropylpyrimidin-4-ol, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via cyclocondensation or cross-coupling reactions. For example, pyrimidine derivatives are often prepared using Suzuki-Miyaura coupling to introduce aromatic substituents (e.g., chlorophenyl groups) . Reaction optimization, such as adjusting temperature (80–120°C), solvent polarity (e.g., DMF or THF), and catalyst loading (e.g., Pd(PPh₃)₄), significantly impacts yield. Evidence from similar compounds suggests that cyclopropane ring formation may require Grignard reagents or transition-metal-mediated cyclization .

Q. How can researchers characterize the structural purity of this compound?

- Methodological Answer : Use a combination of spectroscopic techniques:

- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., chlorophenyl protons at δ 7.2–7.8 ppm, cyclopropyl protons as a multiplet near δ 1.0–2.0 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]+ for C₁₃H₁₂ClN₂O: calc. 253.0743, observed 253.0745).

- X-ray Crystallography : For unambiguous confirmation, single-crystal XRD resolves bond angles and torsional strain in the cyclopropane ring, as demonstrated in related pyrimidine structures .

Q. What safety protocols are critical when handling this compound in the lab?

- Methodological Answer : Follow hazard codes H303/H313/H333 (harmful if swallowed, in contact with skin, or inhaled). Use PPE (gloves, goggles), and ensure proper ventilation. Waste must be segregated and treated by certified agencies due to potential environmental persistence of chlorinated aromatics . Storage should avoid light/moisture to prevent degradation .

Advanced Research Questions

Q. How can contradictory spectroscopic data (e.g., NMR vs. XRD) for this compound be resolved?

- Methodological Answer : Contradictions may arise from dynamic effects (e.g., tautomerism of the pyrimidin-4-ol group) or crystal packing variations. To resolve:

- Variable-Temperature NMR : Monitor shifts at 25–80°C to detect tautomeric equilibria.

- DFT Calculations : Compare experimental XRD bond lengths (e.g., C-Cl: 1.73 Å) with computational models to identify conformational biases .

- HPLC-PDA : Assess purity; impurities (e.g., dechlorinated byproducts) may cause spectral overlaps .

Q. What strategies optimize the compound’s bioactivity in antimicrobial assays?

- Methodological Answer : Structural analogs show enhanced activity via:

- Substituent Tuning : Introduce electron-withdrawing groups (e.g., CF₃ at position 6) to improve membrane penetration .

- Prodrug Design : Mask the hydroxyl group (e.g., acetate esters) to increase bioavailability, followed by enzymatic hydrolysis in vitro .

- Synergy Studies : Test combinations with commercial antibiotics (e.g., ciprofloxacin) using checkerboard assays to calculate fractional inhibitory concentration (FIC) indices .

Q. How do solvent effects influence the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer : Polar aprotic solvents (e.g., DMSO, DMF) stabilize transition states in SNAr reactions. For example:

- Kinetic Studies : Monitor reaction rates in solvents of varying dielectric constants (ε). Higher ε correlates with faster substitution at the pyrimidine C-2 position.

- Computational Solvent Modeling : COSMO-RS simulations predict solvation energies, guiding solvent selection for regioselective functionalization .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activity data across studies?

- Methodological Answer : Discrepancies may stem from assay variability (e.g., bacterial strain differences) or compound degradation. Mitigation steps:

- Standardized Protocols : Use CLSI/MIC guidelines for antimicrobial testing.

- Stability Studies : Conduct LC-MS stability tests under assay conditions (pH 7.4, 37°C) to rule out decomposition .

- Meta-Analysis : Compare data from ≥3 independent studies; statistical tools (e.g., ANOVA) identify outliers due to methodological biases .

Experimental Design Considerations

Q. What in silico tools are recommended for predicting the compound’s pharmacokinetic properties?

- Methodological Answer : Use:

- SwissADME : Predict logP (e.g., 2.8), suggesting moderate lipophilicity.

- AutoDock Vina : Dock the compound into target enzymes (e.g., DHFR) to estimate binding affinity (ΔG ≤ −8 kcal/mol indicates strong interaction) .

- CYP450 Inhibition Models : Identify metabolic hotspots (e.g., cyclopropane ring oxidation) using StarDrop or Schröductor .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。